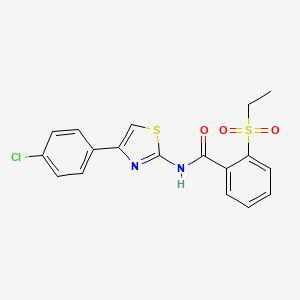

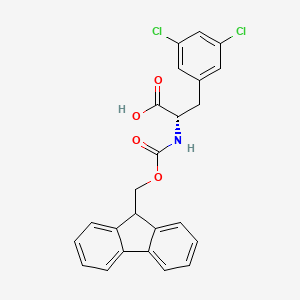

3,5-Dichloro-N-Fmoc-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including derivatives similar to 3,5-Dichloro-N-Fmoc-L-phenylalanine, involves various strategies aimed at introducing specific functional groups while maintaining the integrity of the Fmoc protective group. For instance, the synthesis of N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine involves deprotection steps and direct incorporation into peptides without protection of the side chain phosphonic acid group (Gordeev, Patel, Barker, & Gordon, 1994). Additionally, the synthesis of photoactive p-azidotetrafluorophenylalanine containing peptide by solid-phase Fmoc methodology highlights the versatility of Fmoc-protected amino acids in incorporating diverse functionalities (Redman & Ghadiri, 2002).

Molecular Structure Analysis

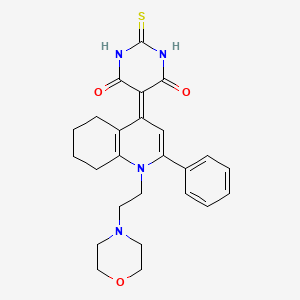

The molecular structure of Fmoc-protected amino acids, including 3,5-Dichloro-N-Fmoc-L-phenylalanine, features a complex interplay between the fluorenylmethoxy carbonyl group and the amino acid itself. The Fmoc group provides steric hindrance and protection for the amino group, facilitating peptide synthesis. The structural and supramolecular features of these compounds are critical for understanding their self-assembly and gelation properties, as illustrated by comprehensive studies on the noncovalent interactions and supramolecular patterns in the crystal structures of Fmoc-amino acids (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Fmoc-protected amino acids, such as 3,5-Dichloro-N-Fmoc-L-phenylalanine, is influenced by the presence of the Fmoc group and the specific modifications on the phenyl ring. These compounds can participate in a variety of chemical reactions, including native chemical ligation and modifications to the C-terminal, which affect their self-assembly and hydrogelation behavior (Crich & Banerjee, 2007).

Physical Properties Analysis

The physical properties of 3,5-Dichloro-N-Fmoc-L-phenylalanine and related derivatives, such as solubility and phase behavior, are crucial for their application in hydrogel formation and peptide synthesis. The self-assembly and hydrogelation of Fmoc-protected amino acids are sensitive to solvent conditions, pH, and the specific functional groups present on the amino acid side chains. Studies have shown that modifications like chlorination can dramatically enhance self-assembly into amyloid-like fibrils and promote hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).

Applications De Recherche Scientifique

Self-Assembly and Hydrogelation

The study of Fmoc-protected aromatic amino acids, including derivatives of phenylalanine, has highlighted their efficient self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents. The incorporation of halogen substituents on the aromatic side-chain significantly enhances this self-assembly, indicating that minimal atomic substitutions can finely tune the gelation properties of small molecule hydrogelators (Ryan et al., 2010). Furthermore, the effect of C-terminal modification on the self-assembly and hydrogelation behavior of these molecules has been explored, revealing the complex nature of monomer/solvent interactions and their influence on the assembly processes (Ryan et al., 2011).

Native Chemical Ligation

Native chemical ligation techniques involving phenylalanine derivatives, including the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enable the creation of peptides through native chemical ligation at phenylalanine. This approach has been applied successfully for the synthesis of complex peptides, showcasing the utility of phenylalanine derivatives in peptide synthesis (Crich & Banerjee, 2007).

Nanotube Formation

Cation-modified phenylalanine derivatives have been reported to self-assemble into unique sheet-based nanotube structures at higher concentrations. These structures are distinct from those formed by unmodified phenylalanine derivatives, demonstrating the impact of structural modifications on self-assembly pathways and offering potential for the development of novel nanomaterials (Rajbhandary et al., 2017).

Surface Adhesion and Biomedical Applications

The adhesive properties of DOPA-containing polymers, inspired by marine mussels, have been studied using short peptide motifs. These materials exhibit significant potential for various biotechnological applications, including surface adhesion and metallic coating of self-assembled structures, highlighting the versatility of phenylalanine derivatives in developing multifunctional materials (Fichman et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPXJGYPMHWRP-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-N-Fmoc-L-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

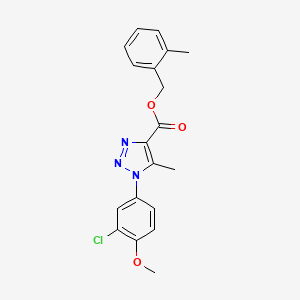

![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)

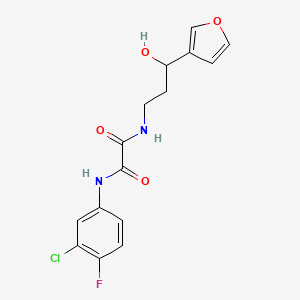

![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)

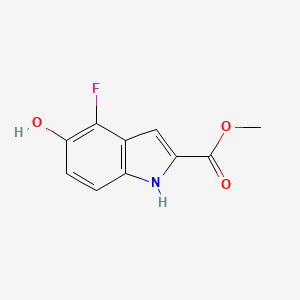

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)